molecular formula C8H11NO2 B1519255 O-[(benzyloxy)methyl]hydroxylamine CAS No. 895588-70-2

O-[(benzyloxy)methyl]hydroxylamine

Cat. No. B1519255
CAS RN: 895588-70-2
M. Wt: 153.18 g/mol
InChI Key: WATGQJJIGNUEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(benzyloxy)methyl]hydroxylamine, also known as OBn-Hydroxylamine, is a chemical compound that has gained significant attention in the scientific world. It has a molecular formula of C8H11NO2 .


Synthesis Analysis

This compound can be synthesized via O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H11NO2 . The molecular weight of this compound is 153.18 g/mol .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in transition metal-catalyzed C–N bond formation reactions . It can also be used to prepare α-hydroxybenzylamines from α-hydroxyketones .


Physical And Chemical Properties Analysis

This compound has a boiling point of 253℃ and a density of 1.104 . It is a crystalline solid with a flash point of 117℃ .

Scientific Research Applications

Electrophilic Amination and Active Site Studies

  • O-[(benzyloxy)methyl]hydroxylamine and related compounds have been used in studies investigating the electrophilic amination of specific amino acid residues in enzymes, offering insights into enzyme activity and inhibition mechanisms. For example, electrophilic amination of a methionine residue at the active site of D-amino acid oxidase by related hydroxylamine compounds has been demonstrated, highlighting their utility in probing enzyme structure and function (D’Silva, Williams, & Massey, 1986).

Organic Synthesis and Catalysis

  • In organic chemistry, these compounds serve as intermediates for synthesizing a variety of organic molecules. Research has shown their effectiveness in transition-metal-free direct oxime O-arylation, providing a scalable method for accessing O-arylhydroxylamines and structurally diverse benzo[b]furans, which are important in the development of pharmaceuticals and materials (Gao, Xu, Keene, & Kürti, 2014).

Environmental Chemistry and Radical Generation

  • Studies have also explored the role of hydroxylamine compounds in environmental chemistry, particularly in the generation of hydroxyl radicals (HO·) from hydrogen peroxide (H2O2), activated by hydroxylamine. This reaction is significant in understanding the oxidative processes in environmental systems (Chen, Li, Zhang, Fang, Huang, Wang, & Ma, 2015).

Mechanistic and Model Studies

  • Additionally, mechanistic studies have been conducted on the hydroxylation of ligands in metal complexes, serving as model reactions for understanding the behavior of copper monooxygenases and related enzymes. These studies provide valuable insights into the mechanisms of oxygen activation and substrate oxidation in biological systems (Itoh, Nakao, Berreau, Kondo, Komatsu, & Fukuzumi, 1997).

Mechanism of Action

The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines .

Safety and Hazards

This compound is classified as hazardous, with hazard statements H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

Future Directions

O-[(benzyloxy)methyl]hydroxylamine has potential applications in the synthesis of various organic molecules and pharmaceuticals . Its use as an electrophilic aminating agent in transition metal-catalyzed C–N bond formation reactions is of particular interest .

properties

IUPAC Name

O-(phenylmethoxymethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-11-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATGQJJIGNUEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653907
Record name O-[(Benzyloxy)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

895588-70-2
Record name O-[(Benzyloxy)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-[(benzyloxy)methyl]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[(benzyloxy)methyl]hydroxylamine
Reactant of Route 2
O-[(benzyloxy)methyl]hydroxylamine
Reactant of Route 3
O-[(benzyloxy)methyl]hydroxylamine
Reactant of Route 4
O-[(benzyloxy)methyl]hydroxylamine
Reactant of Route 5
Reactant of Route 5
O-[(benzyloxy)methyl]hydroxylamine
Reactant of Route 6
Reactant of Route 6
O-[(benzyloxy)methyl]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.